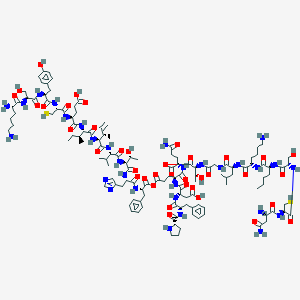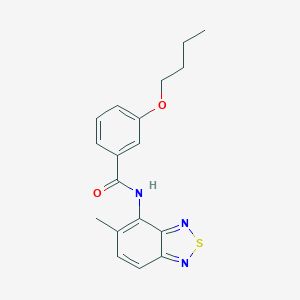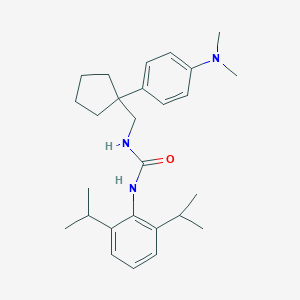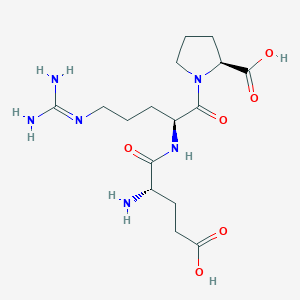
Tryptophan tryptophylquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tryptophan tryptophylquinone (TTQ) is a cofactor found in certain enzymes that catalyze oxidation reactions. It is a derivative of the amino acid tryptophan and is formed by a post-translational modification of the protein backbone. TTQ is essential for the function of these enzymes and plays a crucial role in various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of Tryptophan tryptophylquinone is still not fully understood, but it is thought to involve the transfer of electrons between the enzyme and its substrate. This compound is thought to act as a redox cofactor, helping to transfer electrons during the oxidation-reduction reactions catalyzed by these enzymes.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects, including the regulation of metabolism and the biosynthesis of certain amino acids. It also plays a role in the breakdown of alcohol and other dietary amines. In addition, this compound has been shown to have antioxidant properties, helping to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tryptophan tryptophylquinone has a number of advantages for use in lab experiments, including its stability and its ability to catalyze a wide range of oxidation-reduction reactions. However, its complex synthesis and the difficulty of working with enzymes that contain this compound can make it challenging to use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on Tryptophan tryptophylquinone, including the development of new methods for synthesizing the molecule and the study of its role in various biological processes. In addition, researchers are interested in exploring the potential therapeutic applications of this compound, including its use as an antioxidant and in the treatment of certain metabolic disorders.
Conclusion
This compound is a complex molecule that plays a crucial role in a number of biological processes. Its synthesis and mechanism of action are still not fully understood, but recent research has shed light on some of the key steps involved. This compound has a number of advantages for use in lab experiments, but its complexity can make it challenging to work with. There are a number of future directions for research on this compound, including the study of its role in various biological processes and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of Tryptophan tryptophylquinone involves a complex series of enzymatic reactions that occur after the protein has been synthesized. The first step is the formation of a precursor molecule, which is then modified by a series of enzymes to form the final this compound molecule. The details of this process are still not fully understood, but recent research has shed light on some of the key steps involved.
Aplicaciones Científicas De Investigación
Tryptophan tryptophylquinone has been the subject of extensive scientific research due to its importance in various biological processes. It is found in a number of enzymes that play important roles in metabolism, including alcohol dehydrogenase, trimethylamine dehydrogenase, and lysine-2,3-aminomutase. These enzymes are involved in the breakdown of alcohol, the metabolism of dietary amines, and the biosynthesis of certain amino acids, respectively.
Propiedades
Número CAS |
134645-25-3 |
|---|---|
Fórmula molecular |
C22H20N4O6 |
Peso molecular |
436.4 g/mol |
Nombre IUPAC |
2-amino-3-[2-[3-(2-carboxyethyl)-6,7-dihydroxy-2-iminoindol-4-yl]-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C22H20N4O6/c23-13(22(31)32)7-11-9-3-1-2-4-14(9)25-18(11)12-8-15(27)20(30)19-17(12)10(21(24)26-19)5-6-16(28)29/h1-4,8,13,24-25,27,30H,5-7,23H2,(H,28,29)(H,31,32) |
Clave InChI |
FBZAAMONQBDWHA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC(=C(C4=NC(=N)C(=C34)CCC(=O)O)O)O)CC(C(=O)O)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(N2)C3=CC(=C(C4=NC(=N)C(=C34)CCC(=O)O)O)O)CC(C(=O)O)N |
Sinónimos |
4-(2'-tryptophyl)tryptophan-6,7-dione tryptophan tryptophylquinone tryptophan-tryptophan quinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[[14b-Formyl-9-(4-hydroxy-3,5-dimethoxybenzoyl)oxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11-hexamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B238609.png)

![N-[(3,4-dichlorophenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B238619.png)
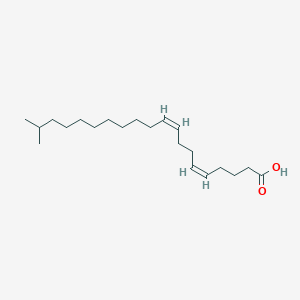
![2-[(5S,6R,7R,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B238635.png)
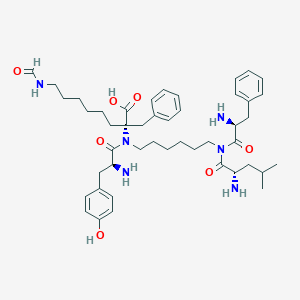
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-[(2S,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2,5-dihydroxy-2-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B238641.png)


![N-[4-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B238658.png)
